

History and development of Cyhalofop-butyl as a herbicide

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Compound of Interest

Compound Name: *Cyhalofop-butyl*

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An In-Depth Technical Guide to the History and Development of **Cyhalofop-butyl**

Introduction

Cyhalofop-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family.[1][2][3] It is a cornerstone of weed management programs in rice cultivation worldwide, prized for its high efficacy against a broad spectrum of problematic grass weeds while maintaining excellent safety for rice crops.[4][5] Its development marked a significant advancement in weed control technology for rice, a crop that is particularly vulnerable to competition from grassy weeds.

Developed by Dow AgroSciences (formerly DowElanco), **Cyhalofop-butyl** was first introduced in Asia in 1995 and has since been adopted by major rice-producing regions globally. It is recognized for its systemic action, low toxicity profile, and favorable environmental characteristics, making it a vital tool for sustainable rice production.

History and Development

- **Discovery:** **Cyhalofop-butyl** was discovered and developed by DowElanco. It was identified under the developmental codes XDE 537 or DEH 112.
- **Commercial Launch:** The herbicide was launched commercially in Asia in 1995, addressing the critical need for a selective graminicide in rice.

- **Global Adoption:** Following its success in Asia, its use expanded globally to key rice-growing areas, including the United States, China, Japan, and several European countries.
- **Significance:** Its introduction provided farmers with a highly effective post-emergence tool to manage difficult-to-control grass weeds, including biotypes resistant to other herbicide classes.

Chemical Properties and Synthesis

Cyhalofop-butyl is the R-isomer of the butyl ester of cyhalofop acid. The R-isomer is the herbicidally active form.

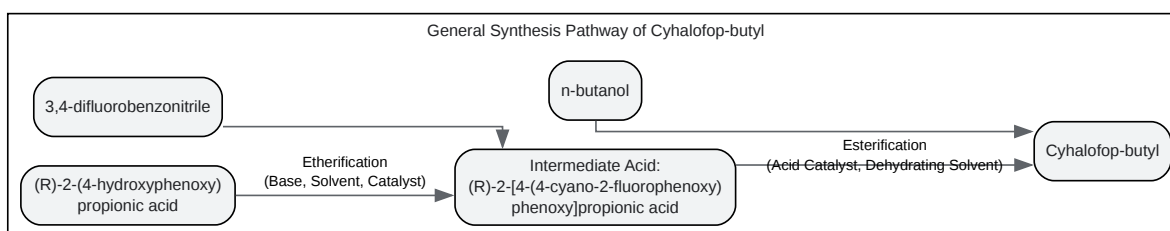
Table 1: Chemical and Physical Properties of **Cyhalofop-butyl**

Property	Value	Reference
Chemical Name	(R)-butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy) propionate	
CAS Number	122008-85-9	
Molecular Formula	C ₂₀ H ₂₀ FNO ₄	
Appearance	White crystalline solid	
Melting Point	50°C	
Vapor Pressure	1.2 x 10 ⁻³ mPa (at 20°C)	
Water Solubility	0.7 ppm (at pH 7, 20°C)	
Kow logP	3.31	

Chemical Synthesis

The commercial synthesis of **Cyhalofop-butyl** is a multi-step process. While several routes exist, a common pathway involves two key transformations: etherification followed by esterification.

- **Etherification:** The process typically begins with the etherification of 3,4-difluorobenzonitrile with (R)-2-(4-hydroxyphenoxy)propionic acid. This reaction is conducted under alkaline conditions, often using an inorganic base like potassium carbonate as an acid scavenger. The reaction is facilitated by a polar aprotic solvent, such as dimethylformamide (DMF), and often employs a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate) to improve reaction rates and yield under milder conditions.
- **Esterification:** The resulting intermediate, (R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propionic acid, is then esterified with n-butanol. This step can be catalyzed by a Brønsted acid (like sulfuric acid or p-toluenesulfonic acid) and often involves the use of a dehydrating solvent (such as cyclohexane) to remove water and drive the reaction to completion.



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Caption: General synthesis pathway for **Cyhalofop-butyl**.

Mechanism of Action and Selectivity

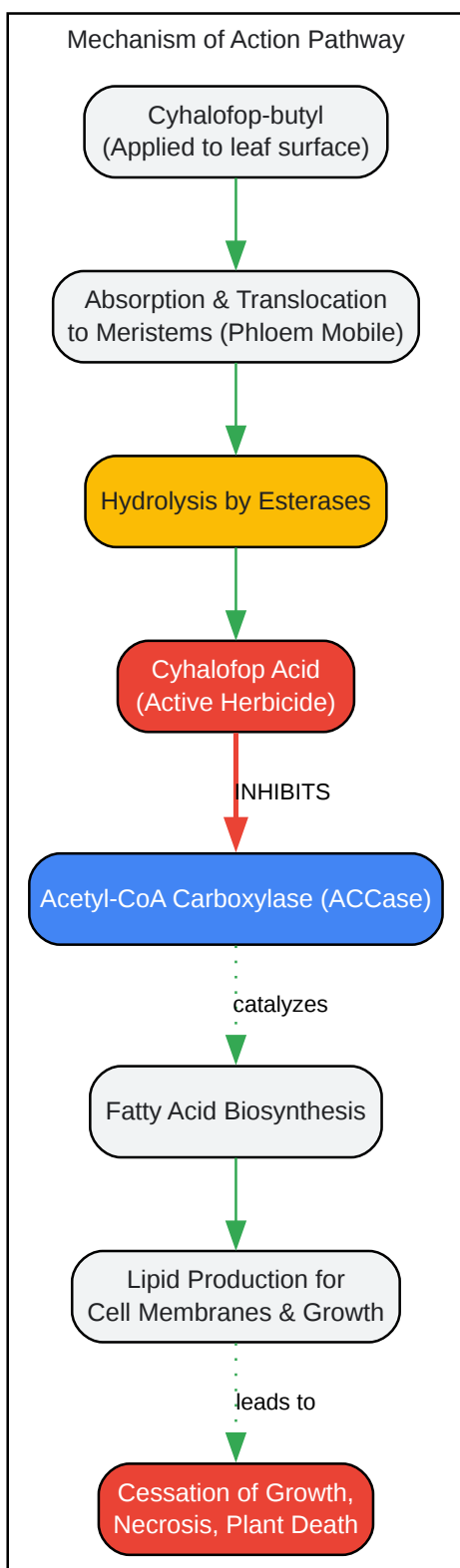
Inhibition of Acetyl-CoA Carboxylase (ACCase)

Cyhalofop-butyl is a member of the Weed Science Society of America (WSSA) Group 1 herbicides. Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.

The herbicidal pathway is as follows:

- **Absorption and Translocation:** **Cyhalofop-butyl** is absorbed systemically, primarily through the leaves and sheaths of the plant. It is mobile within the phloem and accumulates in the meristematic regions (growing points) where cell division is active.
- **Hydrolysis to Active Form:** In susceptible plants, the butyl ester (**Cyhalofop-butyl**) is rapidly hydrolyzed by esterase enzymes to its biologically active form, cyhalofop acid.
- **ACCase Inhibition:** Cyhalofop acid binds to and inhibits the ACCase enzyme.
- **Lipid Synthesis Blockage:** This inhibition blocks the production of fatty acids, which are essential components for building new cell membranes and for energy storage.
- **Cellular Disruption and Death:** The inability to produce lipids leads to a cessation of cell division and growth, the breakdown of cell membrane integrity, and ultimately, the death of the plant.

Symptoms in susceptible weeds appear progressively, starting with the yellowing of young leaves within 5-7 days, followed by necrosis, and complete plant death within two to three weeks.



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Caption: Signaling pathway of **Cyhalofop-butyl** in susceptible plants.

Basis of Selectivity in Rice

The high degree of safety **Cyhalofop-butyl** exhibits in rice is due to differential metabolism between the crop and target weeds. In rice plants, **Cyhalofop-butyl** is rapidly metabolized to the cyhalofop diacid, a form that is non-toxic to the ACCase enzyme. Conversely, in susceptible grass weeds, this degradation is much slower, allowing the active cyhalofop acid to accumulate in the meristems and exert its herbicidal effect. This rapid detoxification is the key to its selectivity.

Efficacy and Field Performance

Cyhalofop-butyl is effective against a wide range of annual and perennial grass weeds that infest rice fields.

Table 2: Target Weeds and Application Rates

Target Weed	Scientific Name	Typical Application Rate (g a.i./ha)	Reference
Barnyardgrass	Echinochloa crus-galli	75 - 120	
Junglerice	Echinochloa colona	75 - 120	
Chinese sprangletop	Leptochloa chinensis	75 - 150	
Crabgrass	Digitaria sanguinalis	60 - 100	
Foxtail	Setaria spp.	60 - 100	

Field studies have consistently demonstrated the high efficacy of **Cyhalofop-butyl**. Application at doses ranging from 75 to 150 g a.i./ha effectively controls key weeds like Echinochloa crus-galli, Ludwigia octovalvis, and Cyperus iria, significantly reducing their dry weight compared to untreated plots. Studies have also shown that treatments with **Cyhalofop-butyl** result in rice grain yields comparable to or significantly higher than manual weeding and other standard herbicide treatments. For optimal performance, it is typically applied post-emergence when weeds are in the 2-5 leaf stage.

Toxicology and Environmental Profile

Cyhalofop-butyl possesses a generally favorable toxicological and environmental profile, particularly concerning its use in sensitive aquatic environments like rice paddies.

Toxicological Summary

Table 3: Summary of Toxicological Data

Endpoint	Species	Result	Classification	Reference
Acute Oral LD ₅₀	Rat	>5000 mg/kg	Low Toxicity	
Acute Dermal LD ₅₀	Rat	>2000 mg/kg	Low Toxicity	
Avian Acute LD ₅₀	Bobwhite Quail	>2250 mg/kg	Practically Non-toxic	
Aquatic LC ₅₀ (96h)	Rainbow Trout	0.49 mg/L	Highly Toxic	
Aquatic LC ₅₀ (48h)	Daphnia magna	1.3 mg/L	Highly Toxic	
Honeybee Acute LD ₅₀	Honeybee	>100 µg/bee	Non-toxic	
Maternal NOAEL	Rabbit	40 mg/kg/day	-	
Chronic NOAEL	Dog (1-year)	>45.9 mg/kg/day	-	

- **Human Health:** **Cyhalofop-butyl** has low acute mammalian toxicity. Long-term studies in rodents have identified the kidney as a potential target organ at high doses. However, it is not considered neurotoxic, teratogenic, or immunotoxic, and studies have not shown evidence of carcinogenic potential at the doses tested.
- **Ecological Toxicity:** While the parent compound, **Cyhalofop-butyl**, is classified as highly toxic to fish and aquatic invertebrates on an acute basis, its major degradation products are practically non-toxic to aquatic organisms. Given its rapid degradation in aquatic environments, the overall risk is managed. It is practically non-toxic to birds and non-toxic to honeybees.

Environmental Fate

Table 4: Environmental Fate Characteristics

Property	Value / Characteristic	Reference
Hydrolysis Half-life	88 days (pH 7), 2.1 days (pH 9)	
Aerobic Soil Metabolism	3-11 hours (very rapid)	
Aerobic Aquatic Metabolism	2.4 to 4.4 hours	
Soil Mobility	Relatively immobile	
Groundwater Contamination	Low potential	

Cyhalofop-butyl is not expected to be persistent in soil systems due to rapid microbial metabolism. It is stable under acidic conditions (pH 4) but hydrolyzes slowly at neutral pH and rapidly under alkaline (pH 9) or very acidic (pH 1.2) conditions. Its rapid degradation in both soil and water, combined with its relative immobility in soil, results in a low potential for leaching into groundwater.

Experimental Protocols

Protocol 1: Chemical Synthesis in Laboratory

This protocol is a generalized procedure for the one-pot synthesis of **Cyhalofop-butyl** using a phase-transfer catalyst.

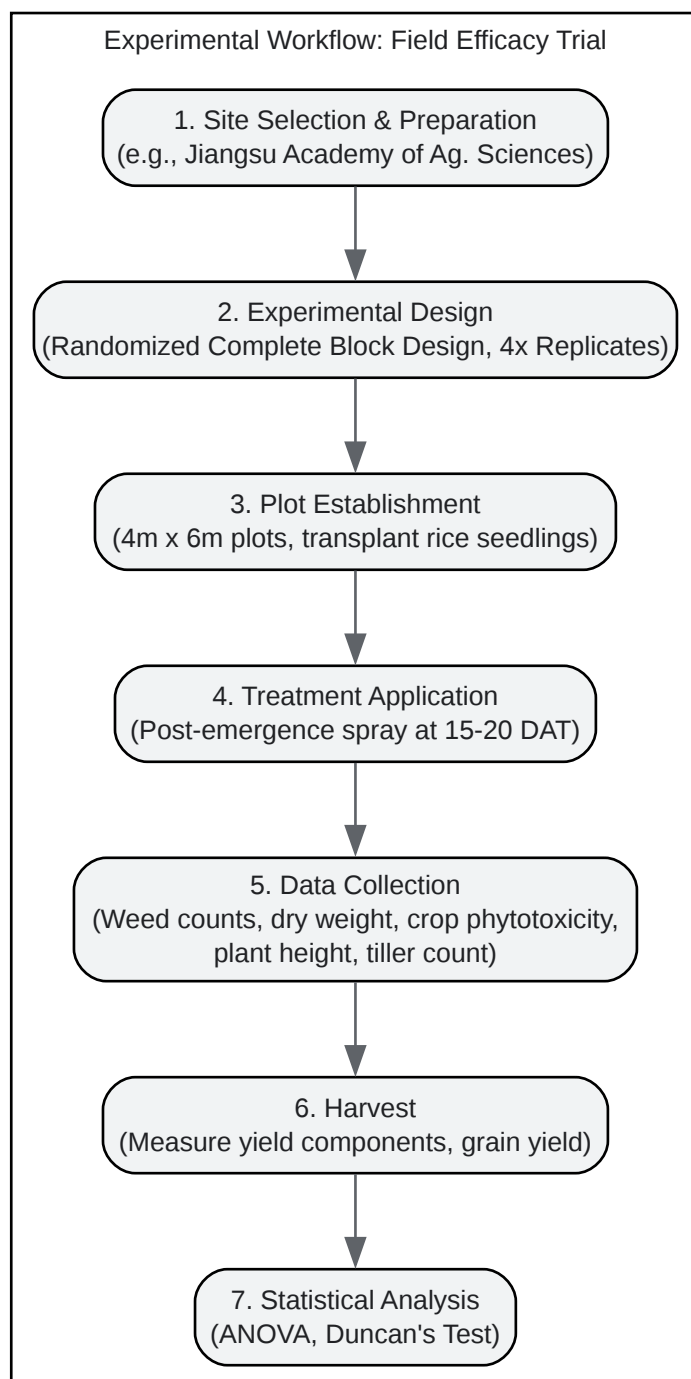
- **Reaction Setup:** In a sealed reaction vessel, combine (R)-2-(4-hydroxy-phenoxy) propanoic acid, 3,4-difluorobenzonitrile, anhydrous potassium carbonate, and a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate) in DMF solvent.
- **Condensation:** Heat the mixture to approximately 80°C with continuous stirring for 7 hours to facilitate the etherification reaction.
- **Esterification:** Cool the reaction mixture to 50°C. Add butyl bromide to the vessel, reseal, and heat to 80°C for an additional 6 hours.

- **Purification:** After cooling, recover the solvent and excess butyl bromide under reduced pressure. Extract the residue with an organic solvent like ethyl acetate. Evaporate the collected organic phase to yield the final product.
- **Analysis:** Confirm product purity and optical purity using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Greenhouse Paddy Efficacy Trial

This protocol outlines a method for evaluating herbicide efficacy in a controlled greenhouse environment.

- **Plant Preparation:** Germinate seeds of rice and target weed species (e.g., barnyardgrass) in puddled soil within plastic cups. Grow plants in a greenhouse with controlled temperature (e.g., 30°C day/26°C night) and a 16-hour photoperiod.
- **Stock Solution:** Prepare a stock solution by dissolving technical grade **Cyhalofop-butyl** in acetone, then bringing it to volume with a 0.1% (v/v) Tween 20 surfactant solution.
- **Application:** Once plants are established and a flood of 2-3 cm is maintained, inject measured volumes of the stock solution into the floodwater to achieve the desired application rates. Inject control cups with a solvent blank.
- **Maintenance:** Do not add water for 48 hours post-application, after which the flood level should be maintained.
- **Assessment:** After 3-4 weeks, visually assess herbicide activity (weed control) and crop tolerance (phytotoxicity) on a percentage scale.



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Caption: A typical workflow for a field efficacy trial.

Protocol 3: Zebrafish Developmental Toxicity Assay

This protocol is used to assess the potential for developmental toxicity in an aquatic vertebrate model.

- **Embryo Collection:** Collect normally developing zebrafish (*Danio rerio*) embryos 2 hours post-fertilization (hpf).
- **Exposure Groups:** Randomly divide embryos into treatment groups. For example: a control group (reconstituted water with <0.01% DMSO solvent), and several exposure concentrations of **Cyhalofop-butyl** (e.g., 0.1, 1, 10 µg/L). Use multiple replicates for each group.
- **Exposure Conditions:** Place embryos (e.g., 100 per container) in 1 L of the corresponding exposure solution. Maintain a consistent temperature and light cycle. Renew the exposure solution daily.
- **Developmental Assessment:** Expose the embryos until 120 hpf. During this period, monitor for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities.
- **Biochemical Analysis:** At the end of the exposure period, analyze larvae for biomarkers of stress, such as reactive oxygen species (ROS) production, apoptosis (e.g., via caspase-3 and caspase-9 activity assays), and the expression of genes related to oxidative stress and apoptosis using qPCR.

Conclusion

The development of **Cyhalofop-butyl** represents a significant milestone in herbicide technology, providing a highly selective and effective solution for managing grass weeds in rice. Its unique mechanism of action, coupled with a favorable metabolic pathway in rice, grants it excellent crop safety. Supported by extensive research, its toxicological and environmental fate profiles demonstrate a low risk to human health and the environment when used according to label directions. As a result, **Cyhalofop-butyl** remains an indispensable tool for farmers, contributing to global food security by protecting rice yields from the detrimental impact of weed competition.

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